6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Lipophilicity Permeability cLogP

Select 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine for kinase inhibitor programs: the N1-methyl group enhances lipophilicity (cLogP >2.2) and cell permeability, while the 6-bromo substituent enables efficient Suzuki-Miyaura cross-coupling (80-95% yield) for rapid SAR expansion. This scaffold engages kinase hinge regions with distinct binding geometry, validated against JAK3, ITK, HPK1. Available in 95%+ purity with full analytical documentation (NMR, HPLC). Choose the building block that delivers proven reactivity and target-specific orientation.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1638764-71-2
Cat. No. B3108149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
CAS1638764-71-2
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCN1C2=CC(=NC=C2C=N1)Br
InChIInChI=1S/C7H6BrN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3
InChIKeyBRWZBLXJYPICSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1638764-71-2) – A Core Heterocyclic Building Block for Kinase-Targeted Libraries and Cross-Coupling Diversification


6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1638764-71-2) is a heteroaromatic building block featuring a pyrazolo[4,3-c]pyridine core with a methyl group at N1 and a reactive bromine atom at the 6-position. The compound has a molecular weight of 212.05 g/mol (C7H6BrN3) and is commercially available with purity specifications of 95–98% . The bromine substituent at the 6-position is a strategic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), enabling rapid diversification into complex kinase inhibitor scaffolds [1]. The pyrazolo[4,3-c]pyridine core itself is a privileged scaffold in medicinal chemistry, particularly for targeting ATP-binding pockets of kinases and bromodomains [2][3].

6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine – Why Direct Substitution with Unmethylated or Regioisomeric Analogs Is Not Feasible


Direct substitution of 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine with close analogs such as the non-methylated 6-bromo-1H-pyrazolo[4,3-c]pyridine or the regioisomeric 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine introduces critical differences in physicochemical properties, synthetic accessibility, and biological target engagement. The N1-methyl group significantly increases lipophilicity—evidenced by a cLogP shift from approximately 1.72 for the non-methylated analog to an estimated >2.2 for the methylated compound—which can alter cellular permeability and off-target binding profiles [1]. Furthermore, the [4,3-c] vs [4,3-b] ring fusion dictates the three-dimensional orientation of substituents; crystallographic studies confirm that pyrazolo[4,3-c]pyridine-based inhibitors engage kinase hinge regions with a distinct binding mode that cannot be replicated by [4,3-b] isomers [2]. The bromine at position 6 is also strategically positioned for cross-coupling, whereas alternative halogenation patterns (e.g., 4-bromo or 3-bromo) require different synthetic routes and often exhibit lower coupling efficiency due to steric and electronic differences [3]. These quantifiable divergences in lipophilicity, binding geometry, and synthetic reactivity make generic substitution scientifically unsound.

6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine – Quantitative Evidence of Differentiation from Closest Analogs


Lipophilicity Shift: Methyl Group Increases cLogP by >0.5 Units vs Non-Methylated Analog

The N1-methyl group on 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine increases its calculated lipophilicity (cLogP) by approximately 0.5–1.0 log units relative to the non-methylated 6-bromo-1H-pyrazolo[4,3-c]pyridine. The non-methylated analog has a reported LogP of 1.72 [1], placing the methylated derivative in a more favorable range for passive membrane diffusion and oral bioavailability.

Lipophilicity Permeability cLogP

Regioisomeric Binding Mode Differentiation: Pyrazolo[4,3-c]pyridine Core Engages HPK1 Kinase with Unique Hinge-Binding Geometry

X-ray crystallography of a pyrazolo[4,3-c]pyridine derivative bound to HPK1 kinase (PDB: 7L25) reveals a water-mediated interaction with Asp155 and a salt bridge to Asp101 that are dependent on the [4,3-c] ring fusion geometry [1]. The regioisomeric pyrazolo[4,3-b]pyridine core would place the hinge-binding nitrogen atoms in a different spatial orientation, abolishing these specific interactions. The bromine at position 6 in the target compound serves as a vector for further elaboration to optimize these binding contacts.

Kinase Inhibitor HPK1 Binding Mode

Synthetic Accessibility: 6-Bromo Substituent Enables High-Yield Suzuki–Miyaura Cross-Coupling vs Less Reactive Chloro Analog

The 6-bromo group of 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a superior leaving group in Pd-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog. Aryl bromides generally undergo oxidative addition to Pd(0) 10–100 times faster than aryl chlorides, enabling higher yields and milder reaction conditions [1]. In direct comparative studies of Suzuki–Miyaura couplings, aryl bromides consistently afford >80% yields under conditions where aryl chlorides give <40% yield or require elevated temperatures and specialized ligands [2].

Cross-Coupling Suzuki–Miyaura Synthetic Efficiency

Purity and QC Differentiation: Commercially Available at 98% Purity with Full Analytical Traceability

6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is commercially available with a minimum purity specification of 98% (NLT 98%) from multiple vendors, accompanied by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the regioisomeric 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is typically offered at 95% purity with less extensive analytical support . Higher initial purity reduces the need for repurification prior to use in sensitive reactions such as cross-coupling, where trace impurities can poison Pd catalysts.

Quality Control Purity Procurement

6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine – Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Diversification of Kinase Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling

The 6-bromo substituent serves as a reactive handle for Suzuki–Miyaura cross-coupling, enabling rapid parallel synthesis of diverse 6-aryl and 6-heteroaryl pyrazolo[4,3-c]pyridine analogs. This approach is validated in the patent literature for generating kinase inhibitor candidates, particularly those targeting JAK3, ITK, TEC, and HPK1 [1][2]. The high coupling yields achievable with aryl bromides (80–95% typical) translate to higher throughput and lower cost per compound in library production [3].

Structure-Based Drug Design: Pyrazolo[4,3-c]pyridine Core as a Privileged Kinase Hinge-Binding Scaffold

Crystallographic evidence demonstrates that the pyrazolo[4,3-c]pyridine core engages kinase hinge regions via specific hydrogen-bonding and water-mediated interactions [4]. The 6-bromo-1-methyl substitution pattern provides a well-characterized starting point for structure-guided optimization, with the bromine positioned for elaboration into solvent-exposed or hydrophobic pocket extensions. This scaffold is particularly relevant for programs targeting HPK1, CREBBP bromodomain, and PEX14–PEX5 protein–protein interactions [5][6].

Chemical Biology: Synthesis of Affinity Probes and PROTACs via Bioconjugation at the 6-Position

The 6-bromo group can be converted to boronic ester, alkyne, or amine functionalities, enabling conjugation to biotin, fluorescent dyes, or E3 ligase ligands for chemical biology applications. The N1-methyl group improves cell permeability, making this core suitable for developing cell-active probes and PROTACs targeting intracellular proteins [7].

Process Chemistry and Scale-Up: Reliable Building Block with Established Commercial Supply and QC

With multiple commercial sources offering 95–98% purity and full analytical documentation (NMR, HPLC, GC), 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a reliable building block for process development and scale-up . Its well-defined reactivity profile in cross-coupling reduces process variability and simplifies regulatory documentation in early-phase manufacturing.

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